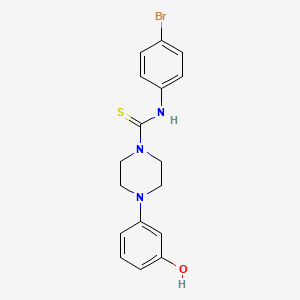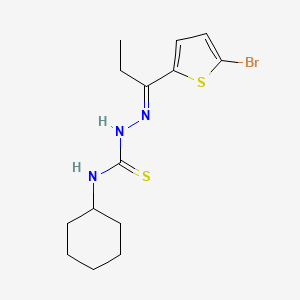![molecular formula C15H9N3O5S B4820328 (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4820328.png)
(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Descripción general
Descripción
(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a nitrofuran moiety, a phenyl group, and a sulfanylidene diazinane ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 5-nitrofuran-2-carbaldehyde with 1-phenyl-2-thioxo-1,3-diazinane-4,6-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Types of Reactions:
Oxidation: The nitrofuran moiety in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in different chemical transformations.
Substitution: The phenyl group and the diazinane ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety can yield nitrofurans with different oxidation states, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The nitrofuran moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group and the diazinane ring contribute to the compound’s overall reactivity and specificity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
- Cetylpyridinium chloride
- Domiphen bromide
Comparison: Compared to similar compounds, (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique combination of functional groups. The presence of both nitrofuran and sulfanylidene diazinane moieties provides distinct chemical reactivity and biological activity. While cetylpyridinium chloride and domiphen bromide are primarily used as antimicrobial agents, this compound has broader applications in synthetic chemistry and pharmaceutical research.
Propiedades
IUPAC Name |
(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5S/c19-13-11(8-10-6-7-12(23-10)18(21)22)14(20)17(15(24)16-13)9-4-2-1-3-5-9/h1-8H,(H,16,19,24)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPOSTXJWTUOKQ-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2,5-dichlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4820264.png)

![N-benzyl-2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4820281.png)
![2-[3-(3,5-Dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B4820288.png)
![N-ethyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4820289.png)

![2-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4820308.png)
![ETHYL 2-{2-[(2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B4820309.png)
![N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4820313.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B4820321.png)
![5-({2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B4820334.png)
![ethyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4820342.png)
METHANONE](/img/structure/B4820345.png)
![(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B4820346.png)
